(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyano group, a phenyl ring, and a pyrazin-2-yloxy moiety
Mechanism of Action
Target of Action
The primary target of (2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
The compound’s interaction with the bacterium likely results in changes that inhibit the bacterium’s growth or survival .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to downstream effects that inhibit the bacterium’s growth or survival .
Result of Action
The result of the compound’s action is a significant inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its potent anti-tubercular activity . This suggests that the compound could potentially be effective in the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide typically involves the reaction of 4-(pyrazin-2-yloxy)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities, including anti-cancer properties.
Uniqueness
(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a cyano group and a pyrazin-2-yloxy moiety makes it a versatile compound for various chemical transformations and biological investigations.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-8-11(14(16)19)7-10-1-3-12(4-2-10)20-13-9-17-5-6-18-13/h1-7,9H,(H2,16,19)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPMSEYMNZQWNH-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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